molecular formula C6H6KNO3 B1415824 Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate CAS No. 2059941-95-4

Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate

Cat. No. B1415824
CAS RN: 2059941-95-4
M. Wt: 179.21 g/mol
InChI Key: AQGMGOMYTAMCIM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate, also known as PMOA, is an organic compound used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water, ethanol, and other polar solvents. The CAS Number for this compound is 2059941-95-4 .


Molecular Structure Analysis

The molecular formula of this compound is C6H6KNO3. Its molecular weight is 179.22 g/mol .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Analytical Method Development

Research on derivatives of 1,2,4-triazole, a compound structurally similar to oxazoles, highlights the development of High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) methods for determining active pharmaceutical ingredients. This methodology could be adapted for Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate to ensure quality control and precise quantification in various formulations (Shcherbyna et al., 2019).

Hepatoprotective Research

Studies on the hepatoprotective effects of compounds related to 1,2,4-triazole derivatives in animal models could inform similar research on this compound. Investigating its potential hepatoprotective properties through biochemical examinations and histological studies could reveal its therapeutic benefits (Martyshuk et al., 2022).

Synthetic Chemistry Applications

Research involving the synthesis of oxazole derivatives, such as the preparation of (5-methyl-2-phenyloxazol-4-yl)ethanol from ethyl (5-methyl-2-phenyloxazol-4-yl)acetate, showcases the synthetic utility of oxazole compounds. These methodologies could be applicable to the synthesis and modification of this compound for various chemical and pharmacological studies (Cai et al., 2005).

Histological Impact Studies

Histological studies on the effects of triazole derivatives on liver tissue in conditions like tetracycline-induced hepatitis could provide a framework for similar investigations with this compound. Understanding its impact on cellular and tissue levels could contribute to the development of new therapeutic agents (Shcherbyna & Vashchyk, 2018).

Mechanism of Action

  • Target of Action The primary targets of Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate are not fully understood. However, it is believed to modulate various proteins involved in cell signaling pathways.
  • Pharmacokinetics

      Information on absorption is not available. Not reported. Data is lacking . Further studies are required to understand its pharmacokinetic properties.

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and washing before reuse .

Biochemical Analysis

Biochemical Properties

Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can affect the overall biochemical pathways in which this compound is involved .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in downstream cellular responses. Additionally, this compound can impact the expression of specific genes, thereby altering the production of proteins and other cellular components .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. It may also interact with DNA or RNA, influencing gene expression. The binding interactions can involve various types of chemical bonds, such as ionic bonds, hydrogen bonds, and hydrophobic interactions. These interactions can lead to changes in the structure and function of the target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, this compound may undergo chemical changes that affect its activity and efficacy. Long-term studies in vitro and in vivo have shown that this compound can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may act as a substrate for certain enzymes, leading to the production of intermediate metabolites. Additionally, this compound can affect the overall balance of metabolic pathways, potentially leading to changes in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can influence its overall efficacy and impact on cellular function .

properties

IUPAC Name

potassium;2-(5-methyl-1,3-oxazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3.K/c1-4-3-7-5(10-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGMGOMYTAMCIM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2059941-95-4
Record name potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
Reactant of Route 2
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
Reactant of Route 4
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
Reactant of Route 5
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.